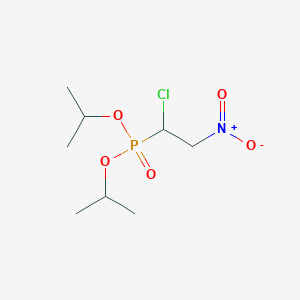
Dipropan-2-yl (1-chloro-2-nitroethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl (1-chloro-2-nitroethyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (1-chloro-2-nitroethyl)phosphonate can be achieved through various methods. One common approach involves the reaction of a phosphonate ester with a chloronitroalkane under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphonate ester acts as a nucleophile, attacking the electrophilic carbon of the chloronitroalkane.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (1-chloro-2-nitroethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different phosphonate derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, such as amine-substituted phosphonates and thiol-substituted phosphonates.
Scientific Research Applications
Dipropan-2-yl (1-chloro-2-nitroethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphonate derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dipropan-2-yl (1-chloro-2-nitroethyl)phosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phosphonate moiety can also interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Dipropan-2-yl (4-bromobutyl)phosphonate
- Dipropan-2-yl (1-chloro-2-nitroethyl)phosphonate
Uniqueness
This compound is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
62064-20-4 |
|---|---|
Molecular Formula |
C8H17ClNO5P |
Molecular Weight |
273.65 g/mol |
IUPAC Name |
2-[(1-chloro-2-nitroethyl)-propan-2-yloxyphosphoryl]oxypropane |
InChI |
InChI=1S/C8H17ClNO5P/c1-6(2)14-16(13,15-7(3)4)8(9)5-10(11)12/h6-8H,5H2,1-4H3 |
InChI Key |
FHAAGIVIRRJSBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(C[N+](=O)[O-])Cl)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















